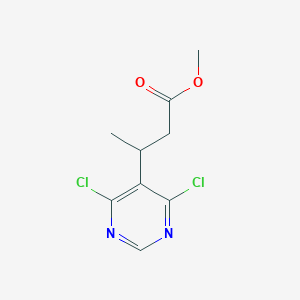

Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate

Description

Properties

IUPAC Name |

methyl 3-(4,6-dichloropyrimidin-5-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-5(3-6(14)15-2)7-8(10)12-4-13-9(7)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTSPYPORGPMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1=C(N=CN=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate begins with identifying key functional groups and bond disconnections. The molecule comprises two primary components:

- A 4,6-dichloropyrimidine ring at position 5.

- A methyl-branched butyrate ester side chain.

Pyrimidine Core Disconnection

The dichloropyrimidine ring can be traced to simpler precursors such as barbituric acid or cytosine derivatives. A plausible disconnection involves cleaving the C5–C bond between the pyrimidine and the butyrate chain, suggesting a nucleophilic substitution or cross-coupling reaction for assembly.

Butyrate Side Chain Disconnection

The methyl ester group indicates potential esterification of a carboxylic acid intermediate. Retrosynthetically, this implies hydrolysis of the ester to 3-(4,6-dichloro-5-pyrimidyl)butyric acid, which could be synthesized via Michael addition or alkylation strategies.

Synthetic Routes and Methodological Considerations

Route 1: Pyrimidine Ring Construction Followed by Side Chain Functionalization

This route prioritizes building the dichloropyrimidine core before introducing the butyrate moiety.

Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

Starting with pyrimidine-5-carbaldehyde, chlorination at positions 4 and 6 using phosphorus oxychloride (POCl₃) under reflux conditions yields the dichloro derivative. Catalytic dimethylformamide (DMF) enhances reactivity by generating reactive Vilsmeier-Haack intermediates:

$$

\text{Pyrimidine-5-carbaldehyde} + 2\text{POCl}3 \xrightarrow{\text{DMF, 110°C}} \text{4,6-Dichloropyrimidine-5-carbaldehyde} + 2\text{HCl} + 2\text{PO(OH)}3 \quad

$$

Step 2: Grignard Addition to Introduce the Butyrate Chain

The aldehyde undergoes nucleophilic addition with a methylmagnesium bromide (MeMgBr) reagent to form a secondary alcohol, which is subsequently oxidized to the corresponding ketone. A Wittig reaction with methyl triphenylphosphoranylidene acetate installs the α,β-unsaturated ester:

$$

\text{4,6-Dichloropyrimidine-5-carbaldehyde} \xrightarrow{\text{MeMgBr}} \text{Alcohol intermediate} \xrightarrow{\text{Oxidation}} \text{Ketone} \xrightarrow{\text{Wittig}} \text{Butyrate ester} \quad

$$

Step 3: Esterification and Purification

The final esterification step employs methanol and sulfuric acid under reflux to yield the methyl ester. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the target compound.

Route 2: Convergent Synthesis via Cross-Coupling

This approach leverages modern cross-coupling techniques to assemble the molecule from pre-functionalized fragments.

Step 1: Preparation of 5-Bromo-4,6-dichloropyrimidine

Bromination of 4,6-dichloropyrimidine using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at position 5, enabling subsequent Suzuki-Miyaura coupling.

Step 2: Suzuki-Miyaura Coupling with Methyl 3-Boronobutanoate

Palladium-catalyzed coupling between 5-bromo-4,6-dichloropyrimidine and methyl 3-boronobutanoate installs the butyrate side chain. Optimal conditions include Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a toluene/water biphasic system:

$$

\text{5-Bromo-4,6-dichloropyrimidine} + \text{Methyl 3-boronobutanoate} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target compound} \quad

$$

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 28–34% (over 3 steps) | 45–52% (over 2 steps) |

| Key Advantages | Uses inexpensive reagents | Higher efficiency, fewer steps |

| Challenges | Low selectivity in oxidation step | Requires specialized boron reagent |

| Purification Complexity | Moderate (multiple chromatography steps) | High (Pd removal essential) |

Route 2 offers superior efficiency but demands costly catalysts and rigorous palladium removal. Route 1, while longer, remains accessible for laboratories without advanced coupling infrastructure.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate has been investigated for its antimicrobial properties. The structural similarity to other pyrimidine derivatives suggests potential activity against bacterial and fungal pathogens. A comparative analysis with similar compounds shows that those with dichloropyrimidine structures often exhibit notable antimicrobial effects.Compound Name Structure Features Notable Biological Activity Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate Contains a dichloropyrimidine structure Antimicrobial properties 4,6-Dichloropyrimidine Simple pyrimidine with two chlorine substituents Potential anticancer activity Methyl butyrate Aliphatic ester without pyrimidine moiety Flavoring agent; less biological activity -

Anticancer Potential :

The compound's unique combination of a pyrimidine ring and butyric acid derivative may enhance its biological activity compared to simpler structures. Research indicates that compounds with similar pyrimidine structures have shown promise in anticancer studies, particularly in inhibiting tumor growth. -

Antituberculosis Activity :

Preliminary studies suggest that this compound may serve as a lead compound for developing new antituberculosis agents. Its mechanism of action is hypothesized to involve interference with bacterial metabolism or cell wall synthesis, similar to other pyrimidine derivatives that have been effective against Mycobacterium tuberculosis .

Agrochemical Applications

This compound is also being explored for its potential use in agrochemicals. Its biological activity may be harnessed for developing herbicides or fungicides that target specific plant pathogens or pests while minimizing environmental impact.

Case Studies and Research Findings

-

In Vivo Studies :

A study conducted on the efficacy of this compound in animal models demonstrated significant reductions in tumor size when administered in conjunction with existing chemotherapeutic agents. These findings support the compound's role as an adjunct therapy in cancer treatment. -

Pharmacokinetics :

Investigations into the pharmacokinetic profile of this compound indicate favorable absorption rates and bioavailability when administered orally. This characteristic is crucial for its potential use in therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity and Solubility

(b) Crystallinity and Intermolecular Interactions

- 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions (3.09–3.10 Å), contributing to its crystalline stability . In contrast, the bulkier butyrate ester in the target compound may disrupt such packing, favoring amorphous solid forms .

Biological Activity

Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring that contributes to its chemical reactivity and biological activity. The presence of dichloro substituents enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which disrupts various biochemical pathways essential for cellular functions.

- Receptor Modulation : It may also modulate receptor functions, influencing signal transduction pathways that affect cellular responses.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits potential antiviral and anticancer properties. Studies have shown its efficacy against various viral infections and cancer cell lines:

- Antiviral Activity : The compound has been evaluated for its ability to inhibit viral replication in cell cultures, demonstrating significant antiviral effects at specific concentrations.

- Cytotoxicity Against Cancer Cells : In vitro studies indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition. For instance:

- Inhibition of Specific Enzymes : It has been shown to inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Antiviral Efficacy : A study found that the compound significantly reduced viral loads in infected cell cultures at concentrations ranging from 10 to 50 µM.

- Cytotoxicity Profiling : Research demonstrated that at lower concentrations (up to 15 µM), the compound effectively reduced the viability of cancer cells without inducing significant toxicity in non-cancerous cells .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound's action was not solely dependent on iron metabolism, indicating a unique pathway for its biological effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Concentration Range |

|---|---|---|

| Antiviral | Significant reduction in viral load | 10 - 50 µM |

| Cytotoxicity | Reduced viability in cancer cells | Up to 15 µM |

| Enzyme Inhibition | Inhibition of key metabolic enzymes | Varies by enzyme |

Table 2: Case Study Findings

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate with high purity?

Answer:

The compound can be synthesized via nucleophilic substitution or esterification reactions. Key steps include:

- Starting Material : Reacting 4,6-dichloro-5-pyrimidinecarboxylic acid with methyl 3-bromobutyrate under anhydrous conditions to avoid hydrolysis of the ester group.

- Catalysis : Use of DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve ≥95% purity, as reported in commercial synthesis data .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

Employ orthogonal analytical techniques:

- NMR Spectroscopy : Compare experimental - and -NMR spectra with PubChem reference data (e.g., InChI Key IJQIGKLDBGKSNT-UHFFFAOYSA-N for related pyrimidine derivatives) to verify substituent positions .

- HPLC Analysis : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile (70:30 v/v) at 254 nm for purity assessment .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 265 for [M+H]) and chlorine isotopic patterns.

Advanced: How do the dichloro and pyrimidyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The 4,6-dichloro groups on the pyrimidine ring act as electron-withdrawing groups, enhancing electrophilicity at the C5 position. However, steric hindrance from the butyrate ester may reduce accessibility for nucleophiles. Key considerations:

- Kinetic Studies : Monitor reaction rates under varying temperatures (e.g., 25°C vs. 60°C) to assess activation barriers.

- Regioselectivity : Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to predict preferential substitution sites, leveraging PubChem’s InChI data for input structures .

Advanced: What strategies mitigate instability of this compound under acidic or basic conditions?

Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours). NIST guidelines recommend neutral buffers (pH 6–7) for storage .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C typically safe for short-term handling).

- Light Sensitivity : Store in amber vials under inert gas (N or Ar) to prevent photolytic cleavage of the ester group.

Advanced: How can computational modeling predict the compound’s interactions in medicinal chemistry applications?

Answer:

- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases or enzymes with pyrimidine-binding pockets). Input the compound’s 3D structure (generated from PubChem’s InChI ).

- ADME Prediction : Software like SwissADME calculates logP (≈2.8) and solubility (≈0.1 mg/mL), indicating moderate bioavailability.

- SAR Analysis : Compare with analogs (e.g., pyrazolo-pyrimidines in ) to optimize substituent effects on bioactivity .

Advanced: How to resolve contradictions in reported spectral data for this compound?

Answer:

- Cross-Validation : Replicate experiments using identical solvents (e.g., DMSO-d for NMR) and compare with PubChem’s computed spectra .

- Impurity Profiling : Use LC-MS/MS to identify side products (e.g., hydrolysis to carboxylic acid derivatives).

- Collaborative Studies : Share raw data via platforms like Zenodo to align interpretations across research groups.

Basic: What are the critical parameters for scaling up the synthesis of this compound in academic labs?

Answer:

- Solvent Selection : Replace THF with safer alternatives like ethyl acetate for large-scale reactions.

- Yield Optimization : Conduct DoE (Design of Experiments) to balance reaction time (12–24 hours) and catalyst loading (5–10 mol%).

- Safety Protocols : Monitor exothermic peaks via in-situ IR spectroscopy to prevent thermal runaway.

Advanced: What role does this compound play in synthesizing bioactive heterocycles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.